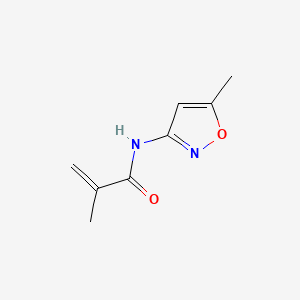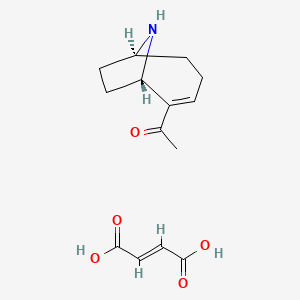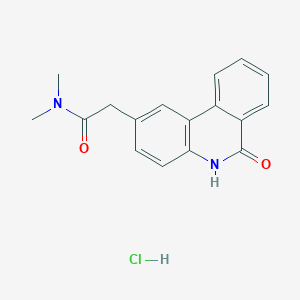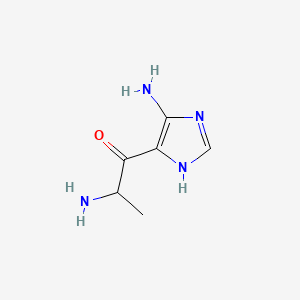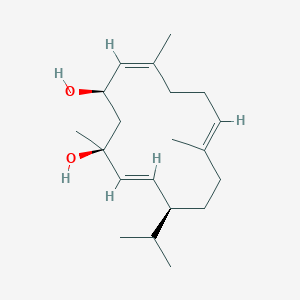
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?-Cembrenediol is a naturally occurring diterpenoid compound found in the glandular trichome secretions of the tobacco plant (Nicotiana tabacum L.) . This compound, along with its epimer, has garnered significant attention due to its potent biological activities, including antitumor, neuroprotective, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: ?-Cembrenediol can be synthesized through various semisynthetic approaches. One common method involves the refluxing of α-cembrenediol or β-cembrenediol in toluene with chlororethyl . This process allows for the preparation of various cembrenediol derivatives, which can be further modified for specific applications .
Industrial Production Methods: Industrial production of ?-Cembrenediol typically involves the extraction of the compound from the tobacco plant. The glandular trichome secretions are collected and subjected to various purification processes to isolate the cembrenediols . This method ensures a high yield of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: ?-Cembrenediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of ?-Cembrenediol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions of ?-Cembrenediol include various hydroxylated and keto derivatives . These derivatives have been shown to retain or even enhance the biological activities of the parent compound .
Scientific Research Applications
?-Cembrenediol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cembranoid compounds . In biology and medicine, ?-Cembrenediol has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases . In industry, ?-Cembrenediol is explored for its antimicrobial properties, which could be utilized in the development of new agricultural fungicides .
Mechanism of Action
The mechanism of action of ?-Cembrenediol involves the modulation of various molecular targets and pathways. For instance, it has been found to reduce the activated levels of vascular endothelial growth factor receptor 2 (VEGFR2) in breast cancer cell lines, thereby suppressing tumor growth . Additionally, ?-Cembrenediol induces oxidative stress in plant seedlings, leading to the inhibition of root and shoot elongation . This allelopathic effect is mediated through the generation of reactive oxygen species (ROS), which cause oxidative damage to plant cells .
Comparison with Similar Compounds
?-Cembrenediol is unique among cembranoid compounds due to its specific biological activities and structural properties. Similar compounds include α-cembrenediol, β-cembrenediol, and 8-O-methylcembrenediol . While these compounds share some biological activities, ?-Cembrenediol has been shown to possess distinct antitumor and neuroprotective properties . For example, α-cembrenediol and β-cembrenediol exhibit similar effects in reversing toxicity, but ?-Cembrenediol has a more pronounced effect on inhibiting cancer cell growth .
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20-/m1/s1 |
InChI Key |
RIVKDDXPCFBMOV-WITOTENYSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


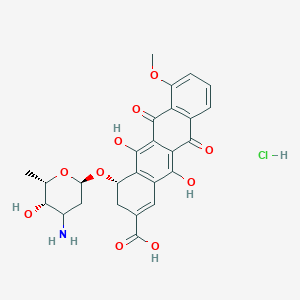
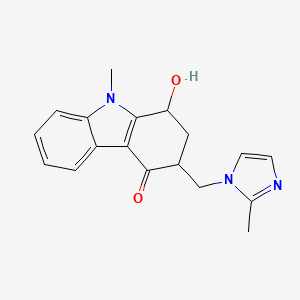

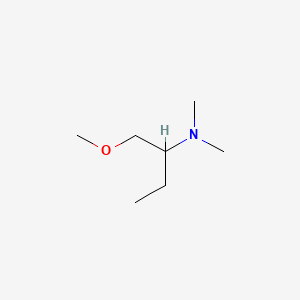
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
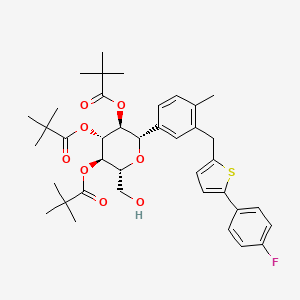
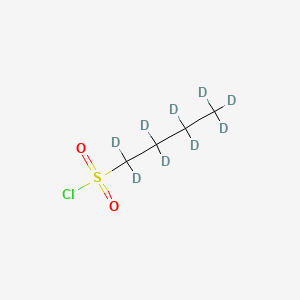
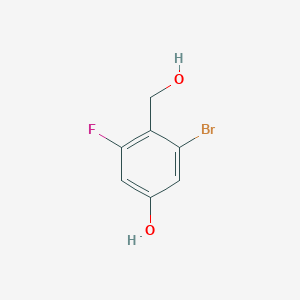
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

